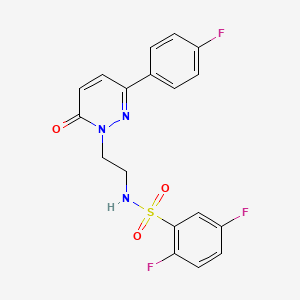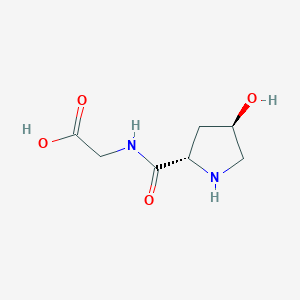
H-Hyp-gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Hyp-gly-OH” is a dipeptide containing hydroxyproline and glycine . It promotes the growth of mouse primary fibroblasts on collagen gel . It has potential applications in improving skin by ingesting hydrolyzed collagen . It can be used for metabolic research .
Synthesis Analysis
The synthesis of peptides containing hydroxyproline has been explored in various studies . For instance, peptides that contain 4®Hyp in both the Xaa and the Yaa positions, such as Ac-(Gly-4®Hyp-4®Hyp)10-NH2, have been synthesized and compared to Ac-(Gly-Pro-4®Hyp)10-NH2, and Ac-(Gly-4®Hyp-Pro)10-NH2 .
Molecular Structure Analysis
The molecular weight of “H-Hyp-gly-OH” is 188.18, and its formula is C7H12N2O4 . The structure of peptides containing Hyp-Gly has been analyzed using 3D-QSAR studies .
Physical And Chemical Properties Analysis
The molecular weight of “H-Hyp-gly-OH” is 188.18, and its formula is C7H12N2O4 .
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
H-Hyp-Gly-OH: has been identified as a substrate for prolinase, which plays a role in skin health. Clinical studies have shown that ingestion of dipeptides containing Hyp-Gly can improve facial skin moisture and elasticity. This suggests potential applications in anti-aging skincare products, where it could be used to enhance the skin’s hydration and reduce signs of aging .
Cardiovascular Health
Peptides containing the Hyp-Gly sequence have been found to inhibit platelet aggregation, a key factor in thrombus formation which can lead to cardiovascular diseases. This antiplatelet activity indicates that H-Hyp-Gly-OH could be developed as a dietary supplement to prevent cardiovascular diseases, particularly as a natural alternative to synthetic antiplatelet drugs .
Nutraceuticals
The Hyp-Gly dipeptide is abundant in collagen, which is often used in nutraceutical products for its health benefits. The bioactive collagen hydrolysates containing Hyp-Gly have been associated with various health benefits, including improved skin conditions and potential cardiovascular health improvements, making it a valuable component in functional foods and supplements .
Molecular Biology Research
In molecular biology, H-Hyp-Gly-OH can be used as a substrate for studying the activity of prolinase enzymes. These enzymes are involved in the metabolism of proline-rich proteins, which are significant in many biological processes. Understanding the action of prolinase can contribute to the development of therapies for related disorders .
Cosmeceuticals
Beyond traditional skincare, the Hyp-Gly dipeptide’s role in improving skin moisture and elasticity positions it as a candidate for cosmeceutical applications. It could be incorporated into formulations aimed at providing not only cosmetic benefits but also therapeutic effects for the skin .
Research on Aging
The potential of H-Hyp-Gly-OH to improve skin conditions and cardiovascular health also makes it a compound of interest in gerontology research. It could be used in studies aiming to understand the aging process and develop interventions to mitigate its effects on the human body .
Wirkmechanismus
Target of Action
H-Hyp-gly-OH, a dipeptide containing hydroxyproline and glycine, primarily targets fibroblasts . Fibroblasts are a type of cell that synthesizes the extracellular matrix and collagen, playing a critical role in wound healing and maintaining the structural integrity of connective tissues .
Mode of Action
H-Hyp-gly-OH promotes the growth of primary fibroblasts on collagen gel . This dipeptide is derived from collagen peptides (CP) and has been found to activate fibroblasts, leading to the production of matrix proteins that are essential for maintaining vascular wall homeostasis . In particular, elastic fibers (elastin) are strongly involved in the elasticity of arteries .
Biochemical Pathways
It is known that this dipeptide is involved in the regulation of fibroblast activity and the production of matrix proteins . It’s also suggested that H-Hyp-gly-OH may have a role in the regulation of glycative stress .
Pharmacokinetics
It’s known that this dipeptide can be ingested through hydrolyzed collagen
Result of Action
The action of H-Hyp-gly-OH results in the promotion of fibroblast growth and the production of matrix proteins, which are crucial for maintaining the structural integrity of connective tissues . This dipeptide has potential applications in improving skin by ingesting hydrolyzed collagen . Additionally, it has been suggested that H-Hyp-gly-OH may have immunomodulatory effects .
Action Environment
The action of H-Hyp-gly-OH is influenced by various environmental factors. For instance, the presence of collagen gel is necessary for H-Hyp-gly-OH to promote the growth of fibroblasts
Safety and Hazards
The safety data sheet for “H-Hyp-gly-OH” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDSWNXTPKLLOT-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Hyp-gly-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


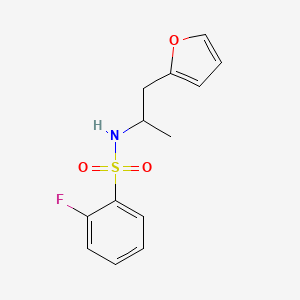
![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

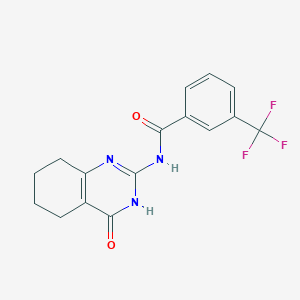
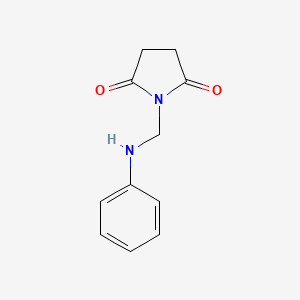
![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)
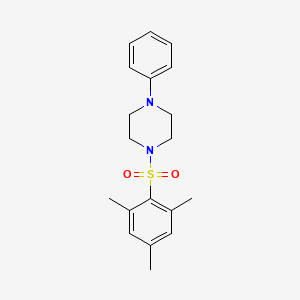
![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)

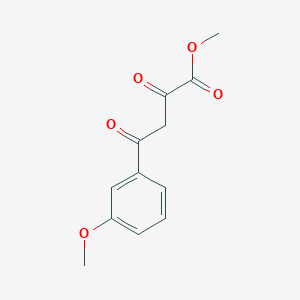
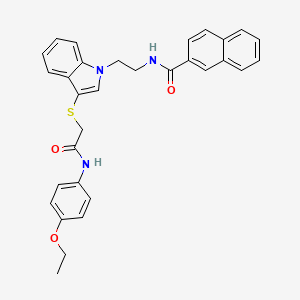
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)
